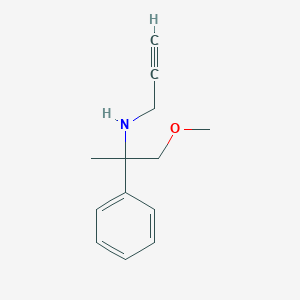

(1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine is an organic compound with the molecular formula C13H17NO and a molecular weight of 203.285 g/mol. This compound is characterized by the presence of a methoxy group, a phenyl group, and a prop-2-yn-1-ylamine moiety, making it a versatile molecule in organic synthesis and various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing (1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine involves the reaction of benzyl acetylene with methoxy halides under appropriate reaction conditions . This reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Oxidation Reactions

The alkyne and methoxy groups are primary sites for oxidation:

-

Alkyne Oxidation :

R-C≡CHKMnO4/H2OR-COOH(under acidic conditions)

The terminal alkyne undergoes oxidation to form carbonyl compounds. For example:Similar pathways are observed with osmium tetroxide (OsO₄) or ruthenium catalysts to yield ketones or aldehydes .

-

Methoxy Group Oxidation :

The methoxy substituent can be oxidized to a carbonyl group under strong oxidizing conditions (e.g., KMnO₄/H⁺), though this reaction is less common due to the stability of the ether linkage .

Reduction Reactions

The alkyne and amine functionalities participate in reductive transformations:

-

Alkyne Reduction :

R-C≡CHPd/C, H2R-CH2-CH3

Catalytic hydrogenation (Pd/C, H₂) reduces the alkyne to an alkane:Partial reduction to cis-alkenes is achievable with Lindlar’s catalyst .

-

Amine Reduction :

The secondary amine can undergo reductive alkylation or deamination under acidic hydrogenolysis conditions (e.g., HCl/Pd-C) .

Substitution and Coupling Reactions

The propargylamine moiety enables nucleophilic substitution and metal-catalyzed cross-coupling:

-

Click Chemistry :

R-C≡CH+N3-R’Cu(I)R-C≡C-N3-R’→Triazole derivatives

The terminal alkyne participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles:This reaction is pivotal in bioconjugation and drug design .

-

Buchwald–Hartwig Amination :

The amine group undergoes palladium-catalyzed coupling with aryl halides to form C–N bonds, enabling structural diversification .

Acid-Base Reactions

The amine group exhibits basicity, forming salts with mineral acids (e.g., HCl):

R-NH-CH2-C≡CH+HCl→R-NH2+-CH2-C≡CH⋅Cl−

This property is exploited in pharmaceutical formulations to enhance solubility .

Comparative Reactivity Table

Synthetic Utility

-

Intermediate for Neuroactive Agents :

The propargylamine group is a key pharmacophore in MAO-B inhibitors, with derivatives showing potential in Parkinson’s disease therapy . -

Building Block for Heterocycles :

Reactions with isocyanates or epoxides yield pyrrolidines or oxazolidinones, expanding access to bioactive scaffolds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to (1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine. For instance, derivatives synthesized from similar structures have shown promising results against human cancer cell lines, such as HCT-116 and MCF-7. In one study, compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating significant antiproliferative activity . This suggests that this compound may have potential as a lead compound in developing new anticancer therapies.

Neuropharmacology

Potential as a Stimulant

As a member of the amphetamine class, this compound may exhibit stimulant properties. Amphetamines are known for their effects on the central nervous system, including increased alertness and concentration. Compounds with similar structures have been studied for their ability to enhance cognitive function and treat attention deficit hyperactivity disorder (ADHD) . Further research into the specific effects of this compound could elucidate its role in neuropharmacology.

Metabolism and Toxicology

Human Exposure Studies

The compound has been identified in human blood samples, indicating exposure through various means, possibly including illicit use or environmental exposure . Understanding its metabolic pathways and potential toxicological effects is crucial for assessing safety and efficacy in therapeutic contexts. Research into its pharmacokinetics can provide insights into how the body processes this compound and its derivatives.

Case Study 1: Anticancer Derivatives

A series of derivatives based on similar structures were synthesized and tested for anticancer activity, showcasing that modifications to the core structure can lead to enhanced efficacy against cancer cell lines . Such studies emphasize the importance of structure–activity relationships in drug design.

Case Study 2: Neuropharmacological Effects

Research exploring related compounds has demonstrated effects on neurotransmitter systems, suggesting that this compound might influence dopamine pathways, which are critical in conditions like ADHD .

Wirkmechanismus

The mechanism of action of (1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine involves its interaction with specific molecular targets and pathways. The presence of the alkyne group allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole rings . This property makes it valuable in the synthesis of complex molecules and in bioconjugation applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine: This compound shares a similar structure but lacks the methoxy group.

Propargylamine: A simpler compound with a prop-2-yn-1-ylamine moiety, used in various chemical reactions.

Uniqueness

The presence of the methoxy group in (1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine enhances its reactivity and allows for unique chemical transformations that are not possible with its simpler analogs. This makes it a valuable compound in both research and industrial applications.

Biologische Aktivität

(1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine, also referred to as n-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine, is a compound belonging to the class of amphetamines and their derivatives. This article explores its biological activity, including pharmacological properties, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N, with a molecular weight of approximately 207.31 g/mol. The compound features a methoxy group and an alkyne moiety, which are significant for its biological interactions.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H17N |

| Molecular Weight | 207.31 g/mol |

| SMILES | CC(CC1=CC=CC=C1)NCC#C |

| InChI | InChI=1S/C13H17N/c1-3... |

Research indicates that this compound interacts with various neurotransmitter systems, primarily affecting the dopaminergic and adrenergic pathways. This compound has been noted for its potential stimulant effects similar to other amphetamines. Its structure allows it to cross the blood-brain barrier, influencing central nervous system activities.

Pharmacological Effects

The compound exhibits several pharmacological effects:

- Stimulant Activity : It has been associated with increased alertness and energy levels, akin to traditional amphetamines.

- Neurotransmitter Modulation : It may enhance the release of dopamine and norepinephrine, contributing to its stimulant properties.

- Potential Antidepressant Effects : Some studies suggest that compounds with similar structures may have mood-enhancing effects.

Metabolism and Excretion

This compound is not a naturally occurring metabolite; it is primarily found in individuals exposed to it or its derivatives. The compound undergoes metabolic processes that may involve phase I and phase II reactions, leading to various metabolites that can be detected in human plasma .

Eigenschaften

IUPAC Name |

1-methoxy-2-phenyl-N-prop-2-ynylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-4-10-14-13(2,11-15-3)12-8-6-5-7-9-12/h1,5-9,14H,10-11H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOHCASQZXGGGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)(C1=CC=CC=C1)NCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.